molecular formula C22H23NO2S B11349422 2-(2,3-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11349422
M. Wt: 365.5 g/mol
InChI Key: JDKIMELAOGQUCB-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of phenoxy, methylphenyl, and thiophene groups

Preparation Methods

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the phenoxy intermediate: This involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy derivative.

    Preparation of the amide intermediate: The phenoxy derivative is then reacted with 4-methylphenylamine to form the amide linkage.

    Introduction of the thiophene group: The final step involves the reaction of the amide intermediate with a thiophene-containing compound under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects depends on its specific application. In organic electronics, the compound acts as a donor molecule, facilitating charge transfer and improving the efficiency of devices . In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE include:

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its combination of phenoxy, methylphenyl, and thiophene groups, which confer distinct electronic and structural properties.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO2S/c1-16-9-11-19(12-10-16)23(14-20-7-5-13-26-20)22(24)15-25-21-8-4-6-17(2)18(21)3/h4-13H,14-15H2,1-3H3

InChI Key

JDKIMELAOGQUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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